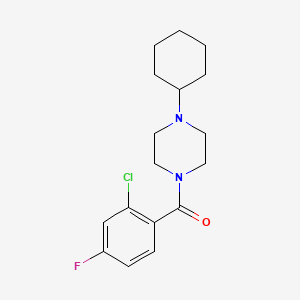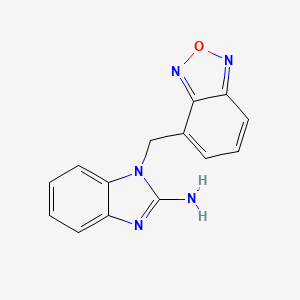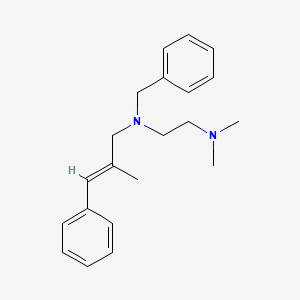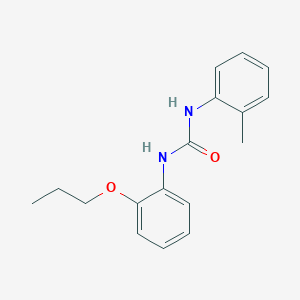
N-ethyl-2-(3-isopropylphenoxy)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-(3-isopropylphenoxy)ethanamine hydrochloride, commonly known as Ephenidine, is a dissociative anesthetic drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Ephenidine belongs to the class of arylcyclohexylamines and is structurally similar to the well-known dissociative drug, ketamine.
科学研究应用
Ephenidine has shown potential therapeutic applications in the treatment of various neuropsychiatric disorders such as depression, anxiety, and chronic pain. Studies have also shown that Ephenidine has neuroprotective properties and can improve cognitive function. Ephenidine has been used as a research tool to study the NMDA receptor, which is involved in various physiological and pathological processes in the brain.
作用机制
Ephenidine acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, Ephenidine can reduce excessive glutamate transmission, which is associated with various neuropsychiatric disorders. Ephenidine also affects other neurotransmitter systems such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and physiological effects:
Ephenidine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and euphoria. Ephenidine can also induce hallucinations and altered states of consciousness. The duration of the effects of Ephenidine can vary depending on the dose and route of administration.
实验室实验的优点和局限性
Ephenidine has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor. Ephenidine can also be administered orally or intravenously, making it a versatile tool for studying the effects of NMDA receptor blockade. However, Ephenidine has several limitations, including its potential for abuse and dependence, which can complicate its use in preclinical studies.
未来方向
There are several future directions for the research on Ephenidine, including the development of more selective NMDA receptor antagonists, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the exploration of its therapeutic potential in various neuropsychiatric disorders. Additionally, the use of Ephenidine in combination with other drugs may provide synergistic effects and enhance its therapeutic potential. Further research is needed to fully understand the potential of Ephenidine as a therapeutic agent.
Conclusion:
In conclusion, Ephenidine is a dissociative anesthetic drug that has shown potential therapeutic applications in the treatment of various neuropsychiatric disorders. Ephenidine acts as a non-competitive antagonist of the NMDA receptor and has been used as a research tool to study the molecular mechanisms underlying synaptic plasticity and memory formation. While Ephenidine has several advantages as a research tool, its potential for abuse and dependence must be carefully considered. Further research is needed to fully understand the potential of Ephenidine as a therapeutic agent.
合成方法
The synthesis of Ephenidine involves the reaction of 3-isopropylphenol with 2-bromoethylamine hydrobromide, followed by N-ethylation using sodium hydride and ethyl iodide. The resulting product is then treated with hydrochloric acid to obtain N-ethyl-2-(3-isopropylphenoxy)ethanamine hydrochloride. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
属性
IUPAC Name |
N-ethyl-2-(3-propan-2-ylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14-8-9-15-13-7-5-6-12(10-13)11(2)3;/h5-7,10-11,14H,4,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAXKKYOFNDOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC(=C1)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)


![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)
![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361167.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5361180.png)

![1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B5361189.png)
![4-methoxy-3-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5361195.png)